3,5-Dichloropicolinamide
Overview
Description
3,5-Dichloropicolinamide is a chemical compound that is related to the family of picolinamides, which are derivatives of picolinic acid. Picolinamides are known for their diverse applications in organic synthesis and material science. Although the provided papers do not directly discuss 3,5-Dichloropicolinamide, they do provide insights into the synthesis and properties of closely related compounds, which can be informative for understanding the characteristics of 3,5-Dichloropicolinamide.
Synthesis Analysis
The synthesis of compounds related to 3,5-Dichloropicolinamide involves multiple steps and can be achieved through various synthetic routes. For instance, the synthesis of 3,4,5-trichloropicolinic acid, a closely related compound, is achieved through a sequence of chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis, starting from 4-chloro-pyridin-2-amine with an overall yield of 57.8% . This suggests that the synthesis of 3,5-Dichloropicolinamide could potentially involve similar chlorination and functional group transformation steps.
Molecular Structure Analysis
The molecular structure of compounds in the picolinamide family, such as 2,6-bis(3,6-dichloropicolinamide) pyridine, is characterized using various spectroscopic techniques including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry (MS) . These techniques are essential for confirming the structure of synthesized compounds, and similar methods would likely be used to analyze the molecular structure of 3,5-Dichloropicolinamide.
Chemical Reactions Analysis
The chemical reactivity of picolinamide derivatives can be quite diverse. For example, the synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues involves the use of trichloroacetyl chloride and haloform reactions with primary amines . These reactions indicate that picolinamide derivatives can participate in various organic transformations, which could be relevant when considering the chemical reactions of 3,5-Dichloropicolinamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinamide derivatives can be influenced by their functional groups and molecular structure. For instance, the fluorescence characteristics of rare earth complexes with 2,6-bis(3,6-dichloropicolinamide) pyridine ligands have been studied, showing solvent-dependent behavior . This suggests that 3,5-Dichloropicolinamide may also exhibit unique physical and chemical properties, such as fluorescence, which could be solvent-dependent.
Scientific Research Applications
Environmental and Agricultural Applications
Use in Pesticides : 3,5-Dichloropicolinamide is linked to the field of pesticides, particularly fungicides. It is a marker for exposure to various fungicides like vinclozolin, procymidone, and iprodione, as indicated in studies examining its presence in human urine as a biomarker of low-level pesticide exposure (Wittke et al., 2001).
Environmental Monitoring and Safety : Analysis of 3,5-Dichloropicolinamide in environmental samples, such as soil and water, is crucial for monitoring its environmental impact. Studies have focused on its role in soil fumigation as an alternative to methyl bromide, evaluating its efficacy and phytotoxicity in crop production (Qiao et al., 2011).
Biochemical and Medical Research
Cancer Research : Dichloroacetate (DCA), related to dichloropicolinamides, has been studied for its potential in inducing apoptosis in cancer cells, such as in endometrial cancer, suggesting its relevance in oncology research (Wong et al., 2008).
Toxicological Studies : The toxicological profile of 3,5-Dichloropicolinamide and related compounds is significant for understanding its safety and potential risks. Studies involving 3,5-dichlorophenol, a compound structurally related to 3,5-Dichloropicolinamide, have explored its effects on microbial communities and wastewater treatment processes (Kimura et al., 2016).
Pharmacological and Drug Development
- Drug Discovery : While not directly associated with 3,5-Dichloropicolinamide, the general process of drug discovery, including the development of new chemical entities, is relevant. The methodologies and principles guiding drug research, as well as the challenges faced in bringing new drugs to the market, are applicable to the development of new compounds derived from 3,5-Dichloropicolinamide (Drews, 2000).
Safety And Hazards
properties
IUPAC Name |
3,5-dichloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSAVRBVNYEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279995 | |
Record name | 3,5-dichloropicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropicolinamide | |
CAS RN |
5468-71-3 | |
Record name | 5468-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dichloropicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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